molecular formula C16H11FO3 B8588306 3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynoic acid CAS No. 649740-39-6

3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynoic acid

Cat. No. B8588306
Key on ui cas rn: 649740-39-6
M. Wt: 270.25 g/mol
InChI Key: HOUNQVRWOPCWFX-UHFFFAOYSA-N
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Patent
US06900354B2

Procedure details

The title compound is prepared in analogy to example 5 d), starting from [4-(3-fluoro-benzyloxy)-phenyl]-propynoic acid and aqueous methylamine. Colorless solid. Yield=45%. MS: m/e=284.1 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][C:15](O)=[O:16])=[CH:9][CH:8]=1.[CH3:21][NH2:22]>>[CH3:21][NH:22][C:15](=[O:16])[C:14]#[C:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]2[CH:18]=[CH:19][CH:20]=[C:2]([F:1])[CH:3]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)C#CC(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in analogy to example 5 d
Duration
5 d

Outcomes

Product
Name
Type
product
Smiles
CNC(C#CC1=CC=C(C=C1)OCC1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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